1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine
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Overview
Description
1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is a heterocyclic compound that features both pyridine and triazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 6-methylpyridin-2-ylmethylamine with 1H-1,2,4-triazole-3-carboxylic acid or its derivatives under suitable conditions. The reaction is often carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Scientific Research Applications
1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of DNA synthesis or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 1-[(6-methylpyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine
- 1-[(6-methylpyridin-4-yl)methyl]-1H-1,2,4-triazol-3-amine
- 1-[(6-methylpyridin-5-yl)methyl]-1H-1,2,4-triazol-3-amine
Uniqueness
1-[(6-methylpyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C9H11N5 |
---|---|
Molecular Weight |
189.22 g/mol |
IUPAC Name |
1-[(6-methylpyridin-2-yl)methyl]-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H11N5/c1-7-3-2-4-8(12-7)5-14-6-11-9(10)13-14/h2-4,6H,5H2,1H3,(H2,10,13) |
InChI Key |
IECUEMKCKYBOFN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)CN2C=NC(=N2)N |
Origin of Product |
United States |
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